molecular formula C27H30N2O2 B128562 [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate CAS No. 149848-07-7

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate

Cat. No. B128562
M. Wt: 414.5 g/mol
InChI Key: BXIQIYAUMJYCLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Future Directions

Given the limited information available on “[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential antibacterial and antifungal activities , which could be an interesting area for further exploration.

properties

IUPAC Name

[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c30-27(25-14-8-3-9-15-25)31-26(24-12-6-2-7-13-24)16-17-28-18-20-29(21-19-28)22-23-10-4-1-5-11-23/h1-15,26H,16-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIQIYAUMJYCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933776
Record name 3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate

CAS RN

149848-07-7
Record name 1-Piperazinepropanol, alpha-phenyl-4-(phenylmethyl)-, benzoate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149848077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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